molecular formula C8H4KNO2S B152773 Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate CAS No. 912368-67-3

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate

Cat. No. B152773
CAS RN: 912368-67-3
M. Wt: 217.29 g/mol
InChI Key: BBQSCGRDQRRBAX-YHSAGPEESA-M
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Description

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This might provide some insight into the potential synthesis methods for similar compounds.


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known to undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using UV-Vis-NIR and cyclic voltammetry .

Scientific Research Applications

Synthesis of Heterocyclic Amide Derivatives

This compound is utilized in the synthesis of novel heterocyclic amide derivatives, which are of significant interest due to their presence in proteins, peptides, and various biological molecules. These derivatives have shown potential in exhibiting antifungal, antibacterial, antioxidant, and anti-inflammatory properties .

Crystallographic Studies

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is characterized through crystallographic studies to understand its molecular structure. This is crucial for applications that depend on the precise arrangement of molecules, such as in the development of new materials .

Antimicrobial and Antioxidant Properties

Research has indicated that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains and yeasts. Additionally, they exhibit moderate antioxidant activity, which is valuable in the development of new pharmaceuticals .

Density Functional Theory (DFT) Analysis

The compound is investigated computationally using DFT methods to explore its electronic structure and reactivity. This analysis is essential for predicting the behavior of the compound in various chemical reactions .

Interaction with DNA Bases

Studies have been conducted to examine the interactions between this compound and DNA bases, such as guanine, thymine, adenine, and cytosine. This research is fundamental for understanding its role in potential therapeutic applications .

Development of Photovoltaic Materials

Due to its attractive absorption properties in the UV-Vis region, this compound is used as a precursor for the synthesis of dye-sensitized photovoltaic materials. These materials are promising for the advancement of solar energy technologies .

Sensor Technology

The compound’s unique absorption properties also make it a candidate for the development of sensors. This application is particularly relevant in environmental monitoring and the detection of various chemical substances .

Polymer and Adhesive Production

Cyanoacrylate derivatives, including Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate, are used as monomers in the production of adhesives and polymer materials. Their rapid polymerization upon exposure to moisture makes them ideal for quick-setting adhesives .

Future Directions

The diverse biological activities and potential therapeutic applications of thiophene-based compounds have created interest among researchers to synthesize a variety of these derivatives . Future research could focus on exploring these potentials further.

properties

IUPAC Name

potassium;(Z)-3-cyano-3-thiophen-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQSCGRDQRRBAX-YHSAGPEESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C\C(=O)[O-])/C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate

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